Prostaglandin A2 Quant-PAK

Cardiovascular Pharmacology Hemodynamics Vasodilation

The Prostaglandin A2 Quant-PAK is an integrated analytical workflow solution for the accurate MS-based quantification of PGA2 in biological matrices. Unlike sourcing individual vials, this kit includes a precisely weighed, unlabeled PGA2 standard and a matched 50 µg vial of deuterated PGA2-d4 internal standard, co-packaged to correct for sample preparation and ionization variability. This pre-formulated pair enables direct standard curve construction based on peak intensity ratios, saving significant method development time and reducing analytical error per bioanalytical method validation guidelines. Ideal for labs quantifying PGA2 as a PGE2 dehydration product or a Nur77 agonist.

Molecular Formula
Molecular Weight
Cat. No. B1152076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin A2 Quant-PAK
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 internal / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prostaglandin A2 Quant-PAK: An Analytical Standard for Precise Quantification of a Cyclopentenone Prostaglandin


Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin characterized by an electrophilic α,β-unsaturated ketone moiety within its cyclopentane ring [1]. Unlike many primary prostaglandins that signal primarily through G-protein-coupled receptors, the biological activity of PGA2 is largely driven by covalent adduct formation with cellular nucleophiles, such as the cysteine residues of specific protein targets [2]. The Prostaglandin A2 Quant-PAK is a specialized analytical product package, not a single compound vial, specifically designed to enable the precise and convenient quantification of PGA2 in complex biological matrices via mass spectrometry. It includes a precisely weighed vial of unlabeled PGA2 and a 50 µg vial of its deuterated analog, PGA2-d4, which serves as an internal standard [3].

Why an Off-the-Shelf PGA2 Standard Cannot Substitute for the Prostaglandin A2 Quant-PAK


Generic substitution fails because the Prostaglandin A2 Quant-PAK is not merely a source of PGA2; it is an integrated analytical workflow solution. A standard vial of PGA2 alone lacks a precisely matched, co-packaged internal standard required for accurate MS-based quantification. The Quant-PAK includes a 50 µg vial of PGA2-d4, a stable isotope-labeled analog essential for correcting variability in sample preparation, injection, and ionization efficiency [1]. Furthermore, the inclusion of a precisely weighed amount of unlabeled PGA2, with the exact mass indicated on the vial, eliminates the need for time-consuming and error-prone in-house weighing and verification steps, ensuring accuracy and traceability [1]. This pre-formulated pair directly enables the construction of a standard curve based on peak intensity ratios (deuterated versus unlabeled), a cornerstone of reliable quantitative analysis [1]. Procuring separate components introduces significant risks of analytical error and increases the labor and validation burden.

Prostaglandin A2 Quant-PAK: Comparative Evidence for Scientific Selection


Potency Ratio in Canine Hindlimb Vasculature: PGA2 vs. PGA1 and PGE1

In an in vivo model of the anaesthetized dog hindlimb perfused at constant flow, Prostaglandin A2 (PGA2) exhibited a distinct vascular profile compared to its structural analog, Prostaglandin A1 (PGA1). The study provided a direct head-to-head comparison of their vasodilatory effects. [1]

Cardiovascular Pharmacology Hemodynamics Vasodilation

Differential Effects on Bone Marrow Stromal Cell (CFU-f) Colony Formation: PGA2 vs. PGE2

In a study comparing the effects of prostaglandins on bone marrow stromal cells, PGA2 was shown to stimulate colony formation to a similar maximal degree as its precursor, PGE2, but through a distinct signaling mechanism. [1]

Bone Biology Cell Proliferation Prostaglandin Signaling

Distinct Ligand-Receptor Interaction: PGA2 as a Nur77 Agonist vs. Other Prostaglandins

PGA2 acts as a covalent agonist for the orphan nuclear receptor Nur77, a mechanism distinct from other prostaglandins. This interaction is driven by the electrophilic β-carbon of its cyclopentenone ring, a feature absent in non-cyclopentenone prostaglandins like PGE2. [1]

Nuclear Receptor Biology Molecular Pharmacology Drug Discovery

Comparative Induction of p53-Dependent Apoptosis in Colorectal Cancer Cells

The ability of PGA2 to induce apoptosis is partially dependent on the presence of a functional p53 tumor suppressor gene. A study comparing its effects in HCT116 colorectal cancer cells with and without p53 provided a direct comparison of this dependency. [1]

Cancer Biology Apoptosis Tumor Suppressor p53

High-Impact Application Scenarios for the Prostaglandin A2 Quant-PAK


LC-MS/MS Method Development and Validation for Quantitative Lipidomics

The Quant-PAK is designed for this exact purpose. Researchers developing targeted LC-MS/MS assays to quantify PGA2 in biological fluids (e.g., plasma, serum, urine) or tissue homogenates require a certified, pure standard and a matched deuterated internal standard (PGA2-d4). The Quant-PAK provides both in a convenient, pre-weighed format, enabling the construction of precise calibration curves and the normalization of ion suppression/enhancement effects, thereby ensuring the method's accuracy, precision, and reproducibility as mandated by bioanalytical method validation guidelines. [1]

Investigating the Metabolic Fate of PGE2 In Vivo and In Vitro

PGE2 is known to undergo non-enzymatic dehydration to form PGA2 in culture medium and in vivo. Researchers studying the stability, metabolism, or localized activity of PGE2 must be able to differentiate its biological effects from those of its degradation product. The Quant-PAK allows for the simultaneous, precise quantification of both PGE2 (using an appropriate PGE2 Quant-PAK) and its dehydration product, PGA2. This is essential for accurately attributing biological outcomes to the correct molecular species, as demonstrated by studies showing that some effects of PGE2 are mediated by PGA2. [2]

Mechanistic Studies on Nur77 (NR4A1) Nuclear Receptor Signaling

Given the unique identification of PGA2 as an endogenous, covalent agonist for the orphan nuclear receptor Nur77, the Quant-PAK is a critical tool for researchers in this field. Studies investigating Nur77 function in inflammation, metabolism, or cancer can use the Quant-PAK to prepare verified concentrations of PGA2 for cell-based assays. Accurate dosing is paramount when studying concentration-dependent covalent interactions. Furthermore, the Quant-PAK can be used to measure endogenous PGA2 levels in relevant disease models, correlating them with Nur77 transcriptional activity. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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